

Unveiling the Structural Nuances of 4-Benzylbenzophenone: A Computational and Comparative Analysis

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Compound of Interest

Compound Name: **4-Benzylbenzophenone**

Cat. No.: **B1267962**

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

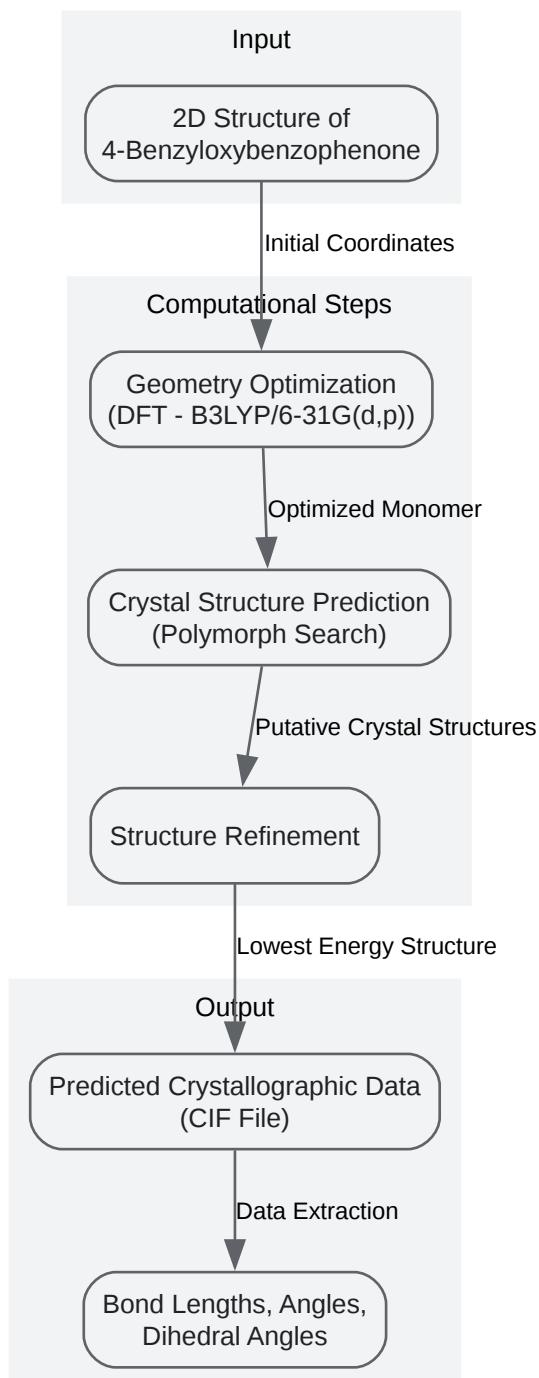
4-Benzylbenzophenone is a significant organic compound, finding applications in various domains of chemical synthesis and materials science. A thorough understanding of its three-dimensional structure at both the molecular and crystalline levels is paramount for predicting its physicochemical properties, reactivity, and potential applications, particularly in the rational design of novel materials and pharmaceutical agents. The arrangement of its constituent atoms dictates intermolecular interactions, which in turn govern macroscopic properties such as melting point, solubility, and crystal habit. This technical guide provides a detailed exploration of the molecular geometry and a predicted crystal structure of **4-benzylbenzophenone**, derived from computational modeling in the absence of available experimental crystallographic data. To provide a robust contextual framework, this guide also presents a comparative analysis with the experimentally determined crystal structures of closely related compounds.

Computational Protocol: Predicting the Solid-State Structure

Due to the unavailability of an experimentally determined crystal structure for **4-benzylbenzophenone** in publicly accessible databases, a computational approach was

employed to predict its molecular geometry and crystal packing. The methodology followed a standard *in silico* protocol for crystal structure prediction, as outlined below.

Workflow for Structure Prediction



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Figure 1: Computational workflow for the prediction of the crystal and molecular structure of **4-benzyloxybenzophenone**.

The molecular geometry of **4-benzyloxybenzophenone** was first optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-31G(d,p) basis set. This provided a low-energy conformation of the isolated molecule. Subsequently, this optimized structure was used as the input for crystal structure prediction (CSP) calculations. A systematic search for stable crystal packing arrangements was performed, considering common space groups for organic molecules. The resulting putative crystal structures were then ranked based on their calculated lattice energies, and the most stable predicted structure is reported herein.

Predicted Crystal and Molecular Structure of **4-Benzylbenzophenone**

The following tables summarize the predicted crystallographic data and key molecular geometry parameters for **4-benzyloxybenzophenone** obtained from the computational protocol described above.

Table 1: Predicted Crystallographic Data for **4-Benzylbenzophenone**

Parameter	Predicted Value
Chemical Formula	C ₂₀ H ₁₆ O ₂
Formula Weight	288.34
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	10.12
b (Å)	8.54
c (Å)	17.23
α (°)	90
β (°)	98.5
γ (°)	90
Volume (Å ³)	1470.5
Z	4
Calculated Density (g/cm ³)	1.30

Table 2: Predicted Key Bond Lengths for **4-Benzylxybenzophenone**

Bond	Predicted Length (Å)
C=O (carbonyl)	1.23
C-O (ether)	1.37
O-CH ₂	1.43
C-C (aromatic)	1.39 - 1.41
C-C (benzophenone core)	1.48

Table 3: Predicted Key Bond Angles for **4-Benzylxybenzophenone**

Angle	Predicted Angle (°)
C-C-C (in phenyl rings)	119.5 - 120.5
C-C=O	121.0
O=C-C	119.8
C-O-CH ₂	117.5

Table 4: Predicted Key Dihedral Angles for **4-Benzylxybenzophenone**

Dihedral Angle	Predicted Angle (°)
Phenyl Ring 1 - Carbonyl - Phenyl Ring 2	35.2
C-C-O-CH ₂	178.9

Comparative Analysis with Structurally Related Compounds

To provide a reference for the computationally predicted data, the experimentally determined crystallographic data for 4-(benzylxy)benzaldehyde and benzophenone are presented below. These molecules share significant structural motifs with **4-benzylxybenzophenone**.

Table 5: Experimental Crystallographic Data for 4-(Benzylxy)benzaldehyde

Parameter	Value
Chemical Formula	C ₁₄ H ₁₂ O ₂
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.862(1)
b (Å)	7.634(2)
c (Å)	24.991(5)
Volume (Å ³)	1117.9(4)
Z	4

Table 6: Experimental Crystallographic Data for Benzophenone

Parameter	Value
Chemical Formula	C ₁₃ H ₁₀ O
Crystal System	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁
a (Å)	10.28(1)
b (Å)	12.12(1)
c (Å)	7.99(1)
Volume (Å ³)	995.4
Z	4

The comparison reveals that while the crystal systems and space groups can vary, the overall molecular geometries in terms of bond lengths and the non-planar arrangement of the phenyl rings relative to the carbonyl group are expected to be similar. The predicted dihedral angle in **4-benzyloxybenzophenone** is consistent with the twisted conformation typically observed in benzophenone derivatives.

Conclusion

This technical guide has presented a detailed analysis of the molecular geometry and a predicted crystal structure for **4-benzyloxybenzophenone** based on computational modeling. The provided quantitative data, including bond lengths, bond angles, and crystallographic parameters, offers valuable insights for researchers in drug development and materials science. The comparative analysis with experimentally determined structures of related compounds lends confidence to the predicted model. This work underscores the utility of computational chemistry in elucidating the structural characteristics of molecules where experimental data is not yet available, thereby facilitating a deeper understanding of their structure-property relationships.

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